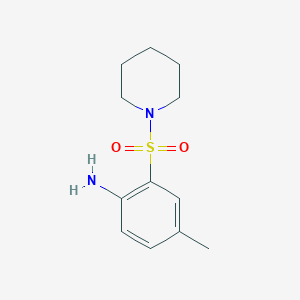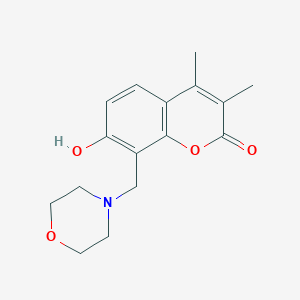![molecular formula C16H17N5O3S B12167688 N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide](/img/structure/B12167688.png)
N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazolo[4,3-b]pyridazine ring system, which is known for its diverse biological activities. The compound’s structure includes a 2,4-dimethoxyphenyl group and a propanamide moiety, making it a potential candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazolopyridazine intermediate with a thiol reagent, such as thiourea, under suitable conditions.
Attachment of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, using a suitable leaving group on the phenyl ring.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazolopyridazine core, using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives.
科学研究应用
N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridazine core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the sulfanyl group may interact with thiol-containing enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation activities and anticancer properties.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Used in energetic materials with excellent detonation performance.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles: Investigated for their potential as anti-TB agents.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide stands out due to its unique combination of a triazolopyridazine core with a sulfanyl group and a 2,4-dimethoxyphenyl moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.
属性
分子式 |
C16H17N5O3S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide |
InChI |
InChI=1S/C16H17N5O3S/c1-23-11-3-4-12(13(9-11)24-2)18-15(22)7-8-25-16-6-5-14-19-17-10-21(14)20-16/h3-6,9-10H,7-8H2,1-2H3,(H,18,22) |
InChI 键 |
QAGIXZCXCJIXNC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=O)CCSC2=NN3C=NN=C3C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12167619.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12167621.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(thiomorpholin-4-yl)methanone](/img/structure/B12167625.png)
![N-benzyl-1-cyclopentyl-N,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12167630.png)

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 3-(4-bromobenzoyl)-1,2,3,3a,4,5-hexahydro-](/img/structure/B12167638.png)
![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12167643.png)
![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12167655.png)
![(4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12167678.png)

![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12167680.png)
![(2Z)-2-[(4-methoxyphenyl)carbonylamino]-N-methyl-3-{5-[3-(trifluoromethyl)phen yl](2-furyl)}prop-2-enamide](/img/structure/B12167683.png)
